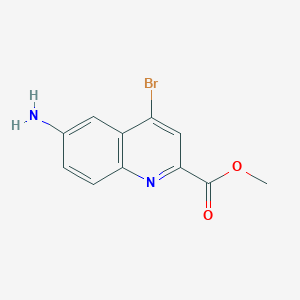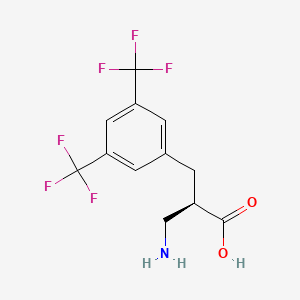
(R)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is a compound characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst to obtain the desired enantiomer . The reaction conditions often include the use of specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, which are efficient and cost-effective. For example, the use of carbonyl reductase in the presence of a coenzyme can facilitate the asymmetric reduction of the precursor compound . This method is advantageous due to its high selectivity and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted ketones, while reduction can produce trifluoromethyl-substituted alcohols or amines .
Applications De Recherche Scientifique
®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of ®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethyl-substituted pyrazoles: These compounds are known for their antimicrobial activities and are structurally related to ®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid.
Uniqueness
®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11F6NO2 |
|---|---|
Poids moléculaire |
315.21 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11F6NO2/c13-11(14,15)8-2-6(1-7(5-19)10(20)21)3-9(4-8)12(16,17)18/h2-4,7H,1,5,19H2,(H,20,21)/t7-/m1/s1 |
Clé InChI |
PGNVTILFHRJNPR-SSDOTTSWSA-N |
SMILES isomérique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C[C@H](CN)C(=O)O |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


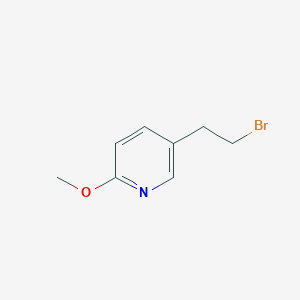

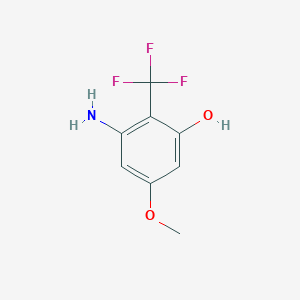


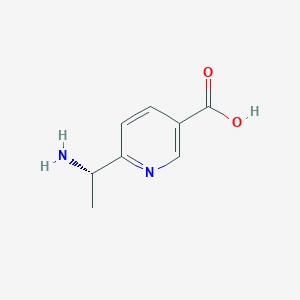

![1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
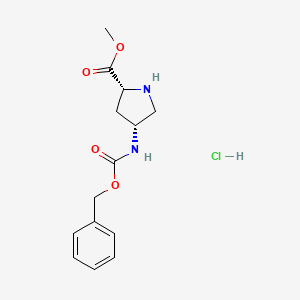
![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)
![(R)-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B15221368.png)
![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)
